![molecular formula C7H12F2OS B13631594 [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol](/img/structure/B13631594.png)
[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol is a chemical compound characterized by the presence of a difluoromethyl group, a methoxy group, and a cyclobutyl ring attached to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol typically involves the introduction of the difluoromethyl group and the methoxy group onto a cyclobutyl ring, followed by the attachment of a methanethiol group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-formed cyclobutyl ring. The methoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity to target proteins. The thiol group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanol
- [(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanamine
Uniqueness
[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its alcohol and amine analogs
Properties
Molecular Formula |
C7H12F2OS |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
[3-(difluoromethyl)-3-methoxycyclobutyl]methanethiol |
InChI |
InChI=1S/C7H12F2OS/c1-10-7(6(8)9)2-5(3-7)4-11/h5-6,11H,2-4H2,1H3 |
InChI Key |
KHTCKKZRDUSDRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)CS)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


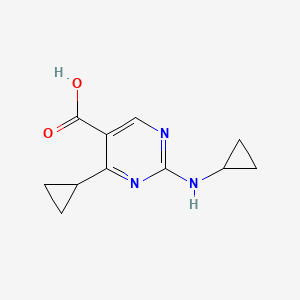
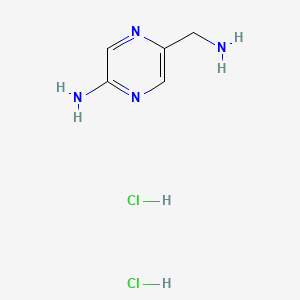


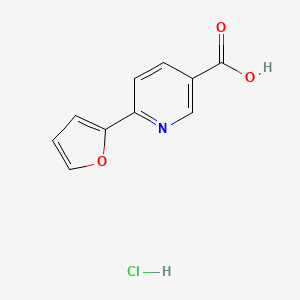
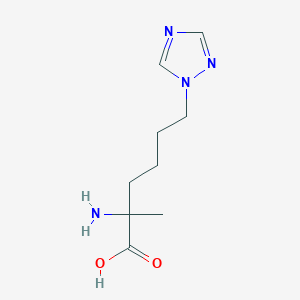
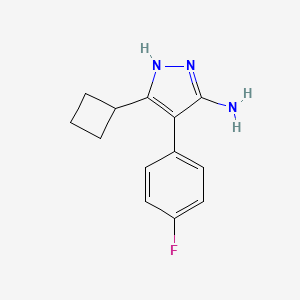
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

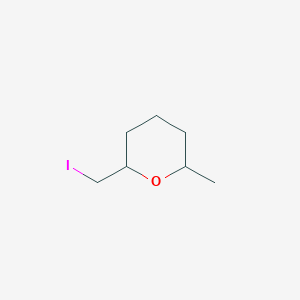
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)
![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)

